N-(3-ethyl-4-methylphenyl)-3-methyloxolane-3-carboxamide
Description
N-(3-ethyl-4-methylphenyl)-3-methyloxolane-3-carboxamide is an organic compound that belongs to the class of oxolane carboxamides. This compound is characterized by the presence of an oxolane ring, which is a five-membered ring containing one oxygen atom, and a carboxamide group attached to the oxolane ring. The compound also features an ethyl and a methyl group attached to the phenyl ring, making it a substituted phenyl derivative.
Properties
IUPAC Name |
N-(3-ethyl-4-methylphenyl)-3-methyloxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-4-12-9-13(6-5-11(12)2)16-14(17)15(3)7-8-18-10-15/h5-6,9H,4,7-8,10H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDOCCALIQYITN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)NC(=O)C2(CCOC2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethyl-4-methylphenyl)-3-methyloxolane-3-carboxamide typically involves the reaction of 3-ethyl-4-methylphenylamine with 3-methyloxolane-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ethyl and methyl groups attached to the phenyl ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which can reduce the carboxamide group to an amine.
Substitution: The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-(3-ethyl-4-methylphenyl)-3-methyloxolane-3-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique chemical structure
Mechanism of Action
The mechanism of action of N-(3-ethyl-4-methylphenyl)-3-methyloxolane-3-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-cancer effects. The exact molecular pathways and targets are still under investigation, but studies suggest that the compound can interfere with DNA replication and protein synthesis .
Comparison with Similar Compounds
- N-(3-ethyl-4-methylphenyl)oxan-4-amine
- (4-ethyl-3-methylphenyl)oxolane-3-carboxamide
- (3-ethyl-4-methylphenyl)methanamine
Comparison: N-(3-ethyl-4-methylphenyl)-3-methyloxolane-3-carboxamide is unique due to the presence of both an oxolane ring and a carboxamide group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable intermediate in organic synthesis. Its unique structure also allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
